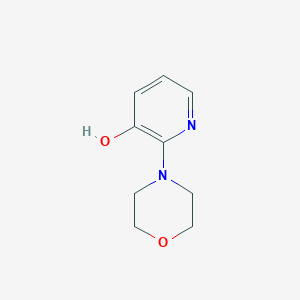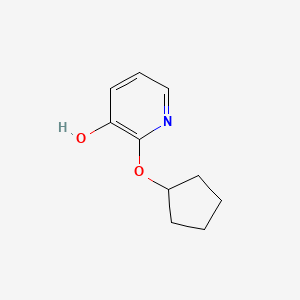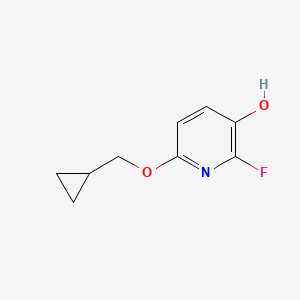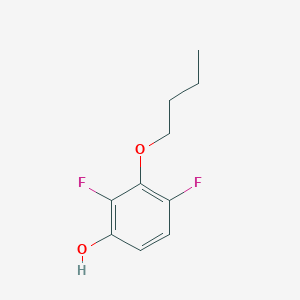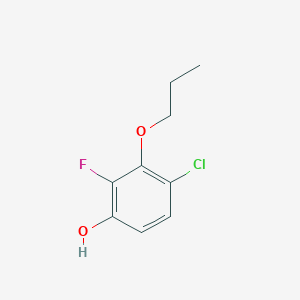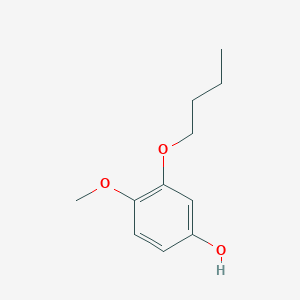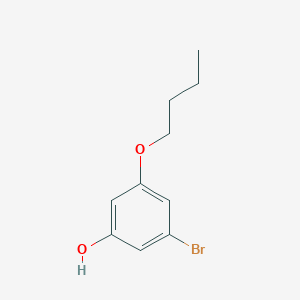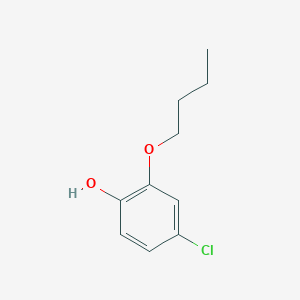
2-Butoxy-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-4-chlorophenol is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of a butoxy group and a chlorine atom attached to a phenol ring. The molecular formula of this compound is C10H13ClO2, and it has a molecular weight of 200.66 g/mol. This compound is widely used in various industries and has gained attention due to its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chlorophenol typically involves the etherification of 4-chlorophenol with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenol+ButanolH2SO4this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process where 4-chlorophenol and butanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the etherification reaction. The product is subsequently purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Butoxy-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Butoxy-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of disinfectants and preservatives.
作用機序
The mechanism of action of 2-Butoxy-4-chlorophenol involves the disruption of cellular processes in microorganisms. It is believed to exert its effects by uncoupling oxidative phosphorylation, which leads to the inhibition of energy production in cells. This mechanism is similar to other chlorophenols, where the degree of chlorination affects the strength of the uncoupling effect .
類似化合物との比較
Similar Compounds
4-Chlorophenol: Lacks the butoxy group, making it less hydrophobic.
2-Chlorophenol: Similar structure but lacks the butoxy group.
2-Butoxyphenol: Similar structure but lacks the chlorine atom.
Uniqueness
2-Butoxy-4-chlorophenol is unique due to the presence of both a butoxy group and a chlorine atom on the phenol ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential biological activity, making it valuable in various applications .
特性
IUPAC Name |
2-butoxy-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLSOCCBASVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



